N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro-methoxyphenyl sulfonyl group, and a dihydropyrimidinyl thioacetamide moiety. The intricate arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps, each requiring precise reaction conditions. One common synthetic route includes:
Formation of the dihydropyrimidinone core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid or hydrochloric acid.
Introduction of the sulfonyl group: The dihydropyrimidinone intermediate is then reacted with a sulfonyl chloride derivative, such as 3-chloro-4-methoxybenzenesulfonyl chloride, under basic conditions (e.g., using triethylamine) to introduce the sulfonyl group.
Thioacetamide formation: The resulting sulfonylated dihydropyrimidinone is then treated with a thiol reagent, such as thioacetic acid, to form the thioacetamide linkage.
Bromophenyl attachment: Finally, the 2-bromophenyl group is introduced through a nucleophilic substitution reaction, typically using a bromophenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfinyl or thiol group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl derivatives, thiol derivatives.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and bromophenyl groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N-(2-fluorophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N-(2-iodophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Uniqueness
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. The combination of the bromophenyl group with the sulfonyl and dihydropyrimidinone moieties enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H15BrClN3O5S2 |
---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-6-11(8-13(15)21)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-14-5-3-2-4-12(14)20/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
VJGDLPCYHMYDBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.